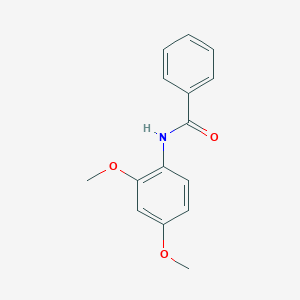
N-(2,4-dimethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)benzamide, also known as Dimebon, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Dimebon was initially developed as an antihistamine drug, but its use was discontinued due to its lack of efficacy. However, recent studies have shown that Dimebon has neuroprotective and cognitive-enhancing properties, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethoxyphenyl)benzamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. N-(2,4-dimethoxyphenyl)benzamide has been shown to enhance the activity of the NMDA receptor and inhibit the activity of the voltage-gated potassium channel, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of mitochondrial permeability transition, the reduction of oxidative stress, and the modulation of intracellular calcium levels. These effects are believed to contribute to the neuroprotective and cognitive-enhancing properties of N-(2,4-dimethoxyphenyl)benzamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)benzamide in lab experiments is its ability to improve cognitive function and enhance synaptic plasticity, which can be useful in studying the mechanisms underlying various neurological disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)benzamide, including:
1. Further investigation of its mechanism of action to better understand its neuroprotective and cognitive-enhancing properties.
2. Development of more potent and selective N-(2,4-dimethoxyphenyl)benzamide analogs for the treatment of neurological disorders.
3. Clinical trials to evaluate the efficacy of N-(2,4-dimethoxyphenyl)benzamide in the treatment of other neurological disorders, such as Huntington's disease and Parkinson's disease.
4. Studies to investigate the long-term effects of N-(2,4-dimethoxyphenyl)benzamide treatment on cognitive function and neuronal health.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)benzamide is a promising compound with potential therapeutic applications in various neurological disorders. Its neuroprotective and cognitive-enhancing properties make it a valuable tool for studying the mechanisms underlying these disorders. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)benzamide involves the reaction of 2,4-dimethoxybenzoyl chloride with aniline in the presence of a base, followed by the addition of benzoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(2,4-dimethoxyphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, N-(2,4-dimethoxyphenyl)benzamide has been shown to improve cognitive function, reduce neuronal death, and enhance synaptic plasticity. In clinical trials, N-(2,4-dimethoxyphenyl)benzamide has demonstrated significant improvements in cognitive function and activities of daily living in patients with Alzheimer's disease.
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-18-12-8-9-13(14(10-12)19-2)16-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17) |
InChI-Schlüssel |
FYPKUBRKVLWCJB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



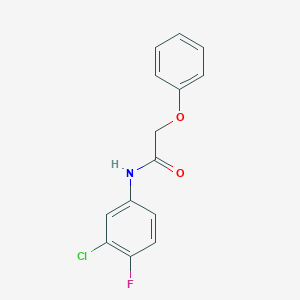


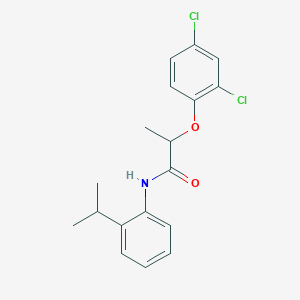






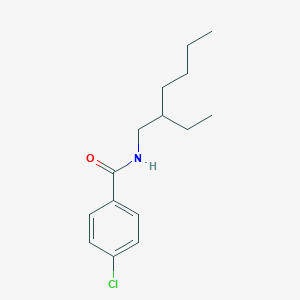
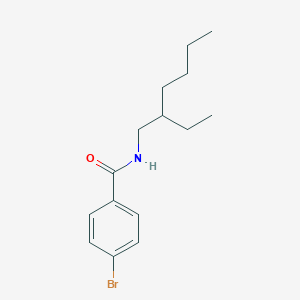
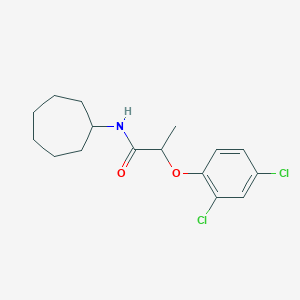
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)